Ácido (3-(Etilsulfinil)fenil)borónico

Descripción general

Descripción

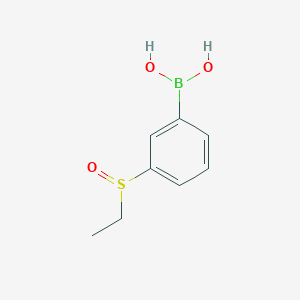

3-Ethylsulfinylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO3S and its molecular weight is 198.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Ethylsulfinylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylsulfinylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Los ácidos borónicos son conocidos por su capacidad de interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro. Esta propiedad los hace útiles en diversas aplicaciones de detección, incluidos los ensayos homogéneos y la detección heterogénea . Se pueden utilizar para crear sensores fluorescentes para detectar catecol y sus derivados aminados como la dopamina, la DOPA y la DOPAC .

Catálisis

Los ácidos borónicos pueden participar en reacciones catalíticas. Por ejemplo, se pueden utilizar en la protodesboronación de ésteres borónicos de pinacol, que es un paso clave en varios procesos sintéticos .

Diseño y administración de fármacos

Los ácidos borónicos y sus ésteres se consideran para nuevos diseños de fármacos y dispositivos de administración de fármacos. Son particularmente interesantes como portadores de boro adecuados para la terapia de captura de neutrones .

Aplicaciones de diagnóstico

Los derivados del ácido fenilborónico forman complejos reversibles con polioles, incluidos los azúcares. Esta química se utiliza para aplicaciones analíticas y podría aplicarse potencialmente en diagnósticos .

Actividad Biológica

3-Ethylsulfinylphenylboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

3-Ethylsulfinylphenylboronic acid features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethylsulfinyl group. The molecular formula is , with a molecular weight of approximately 214.07 g/mol. The presence of the sulfinyl group is believed to enhance its solubility and bioavailability, making it a suitable candidate for various biological applications.

The biological activity of 3-Ethylsulfinylphenylboronic acid primarily revolves around its ability to interact with specific enzymes. Boronic acids are known for their capacity to form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity. This interaction is particularly relevant in the context of glycosidases and proteases, where boronic acids can serve as competitive inhibitors.

Antimicrobial Activity

Research has indicated that phenylboronic acid derivatives exhibit antimicrobial properties. A study demonstrated that certain derivatives could inhibit class A and C β-lactamases, enzymes that confer antibiotic resistance in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The ability of these compounds to restore the efficacy of β-lactam antibiotics against resistant strains highlights their potential as therapeutic agents in combating bacterial infections .

Enzyme Inhibition

3-Ethylsulfinylphenylboronic acid has been studied for its inhibitory effects on various enzymes. In particular, it has shown promise in inhibiting serine β-lactamases (SBLs). Molecular docking studies revealed strong binding affinity to these enzymes, suggesting that this compound could be developed into a new class of SBL inhibitors .

Case Studies

-

Inhibition of β-Lactamases :

- A series of experiments were conducted using 3-Ethylsulfinylphenylboronic acid derivatives against clinical strains expressing KPC-2 and AmpC β-lactamases. The results indicated a significant reduction in enzyme activity when combined with meropenem, demonstrating synergistic effects that restored antibiotic susceptibility .

-

Therapeutic Potential :

- In vitro studies have shown that 3-Ethylsulfinylphenylboronic acid can effectively inhibit cancer cell proliferation by targeting specific metabolic pathways involved in tumor growth. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments .

Comparison of Biological Activity

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Ethylsulfinylphenylboronic acid | C₉H₁₃BO₄S | Inhibits β-lactamases; potential cancer therapeutic |

| 3-(Methylsulfonyl)phenylboronic acid | C₇H₉BO₄S | Antimicrobial; enzyme inhibitor |

| 4-(Methanesulfonyl)phenylboronic acid | C₇H₉BO₄S | Moderate enzyme inhibition; used in organic synthesis |

Propiedades

IUPAC Name |

(3-ethylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3S/c1-2-13(12)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBFKULBTXMUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660495 | |

| Record name | [3-(Ethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-07-8 | |

| Record name | B-[3-(Ethylsulfinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Ethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.